4-Aminopiperidine-2-carboxylic acid
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Overview
Description
4-Aminopiperidine-2-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. It is a white or colorless solid that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobutyric acid with ammonia under high-pressure conditions, leading to the formation of the piperidine ring . Another method involves the reduction of 4-nitropiperidine-2-carboxylic acid using hydrogenation over a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-pressure systems allows for efficient and scalable production. Additionally, the use of green chemistry principles, such as electrosynthesis, is being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Scientific Research Applications
4-Aminopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in neurotransmitter regulation and enzyme inhibition.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminopiperidine-2-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, it may interact with neurotransmitter receptors, influencing signal transduction processes . The exact pathways and molecular targets are still under investigation, but its potential in therapeutic applications is promising .
Comparison with Similar Compounds
Pipecolic Acid: Another piperidine derivative with similar structural features but different biological activities.
4-Aminopyridine-2-carboxylic Acid: Shares the amino and carboxylic functional groups but has a pyridine ring instead of a piperidine ring.
4-Aminopiperidine-4-carboxylic Acid: A cyclic alpha, alpha-disubstituted amino acid used in peptide synthesis.
Uniqueness: 4-Aminopiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-aminopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10) |
InChI Key |
IUNRHKPPQLCTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1N)C(=O)O |
Origin of Product |
United States |
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